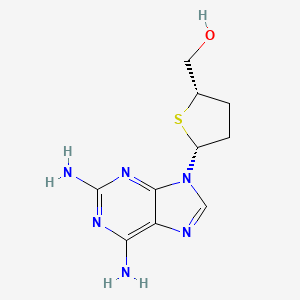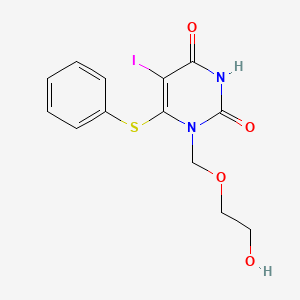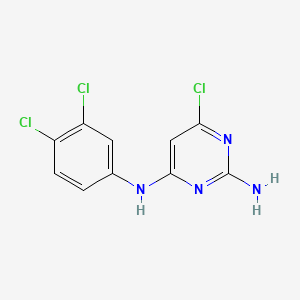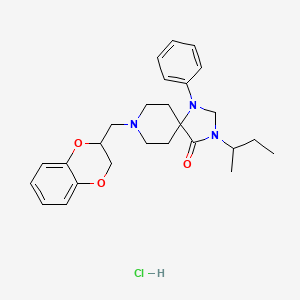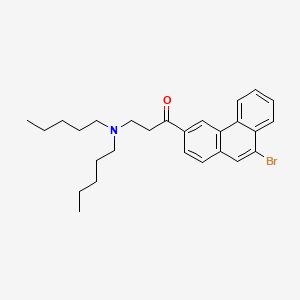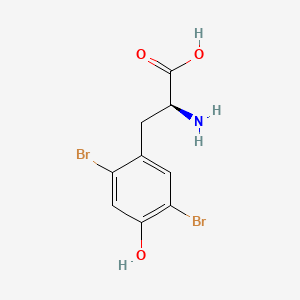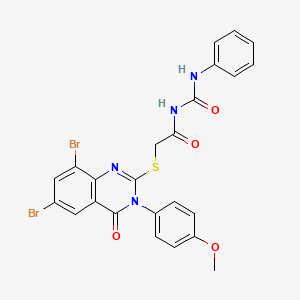
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. This reaction forms the intermediate compounds, which are then treated with substituted aromatic or heteroaromatic aldehydes to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring or morpholine moiety.
科学研究应用
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial, antimalarial, and anticancer activities.
Medicine: Research focuses on its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: This derivative is synthesized using a three-step procedure and has potent anticancer, antibacterial, antifungal, and antiparasitic properties.
Uniqueness
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- stands out due to its unique combination of the quinoline and morpholine moieties, which contribute to its diverse biological activities and potential therapeutic applications. The specific arrangement of functional groups and the presence of the 7-chloro-4-quinolinyl unit enhance its efficacy and selectivity in targeting molecular pathways.
属性
CAS 编号 |
108199-09-3 |
|---|---|
分子式 |
C20H18ClN3O2 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
[4-[(7-chloroquinolin-4-yl)amino]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-3-6-17-18(7-8-22-19(17)13-15)23-16-4-1-14(2-5-16)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
InChI 键 |
YUYHJNGCLJBHQF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




